molecular formula C20H18O6 B7735243 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid

Cat. No.: B7735243
M. Wt: 354.4 g/mol
InChI Key: UYLUIVVKSZOVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Chemical Reactions Analysis

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.

    Esterification: The oxyacetic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.

    Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-4-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The presence of the methoxyphenyl group and oxyacetic acid moiety may enhance its binding affinity and specificity towards certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid can be compared with other chromen-4-one derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of functional groups in this compound distinguishes it from other related compounds, offering distinct advantages in specific research and industrial applications.

Properties

IUPAC Name

2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-12-4-9-16-15(10-12)18(23)20(25-11-17(21)22)19(26-16)13-5-7-14(24-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLUIVVKSZOVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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